Product packaging for 4,6-Difluoro-1H-benzo[d]imidazol-7-amine(Cat. No.:CAS No. 2208-26-6)

4,6-Difluoro-1H-benzo[d]imidazol-7-amine

Cat. No.: B12830459
CAS No.: 2208-26-6
M. Wt: 169.13 g/mol
InChI Key: GNLVCEORRJUVOZ-UHFFFAOYSA-N
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Description

4,6-Difluoro-1H-benzo[d]imidazol-7-amine is a useful research compound. Its molecular formula is C7H5F2N3 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2N3 B12830459 4,6-Difluoro-1H-benzo[d]imidazol-7-amine CAS No. 2208-26-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2208-26-6

Molecular Formula

C7H5F2N3

Molecular Weight

169.13 g/mol

IUPAC Name

5,7-difluoro-3H-benzimidazol-4-amine

InChI

InChI=1S/C7H5F2N3/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1-2H,10H2,(H,11,12)

InChI Key

GNLVCEORRJUVOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1F)N=CN2)N)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 4,6 Difluoro 1h Benzo D Imidazol 7 Amine

Conventional Synthetic Routes to 4,6-Difluoro-1H-benzo[d]imidazol-7-amine and Related Fluorinated Benzimidazoles

The cornerstone of benzimidazole (B57391) synthesis has traditionally been the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile, such as a carboxylic acid or an aldehyde. This fundamental reaction has been adapted for the preparation of a wide array of substituted benzimidazoles, including those bearing fluorine atoms.

Condensation Reactions Involving Fluorinated o-Phenylenediamines and Appropriate Precursors

The most direct conceptual route to this compound involves the cyclization of the key intermediate, 3,5-difluoro-1,2,4-triaminobenzene. The formation of the imidazole (B134444) ring can be achieved by reacting this triamine with a one-carbon source. Formic acid is a common and effective reagent for this transformation, typically proceeding through heating to drive the condensation and subsequent cyclization. rjptonline.org The general reaction is depicted below:

Figure 1: Plausible condensation reaction for the synthesis of this compound.

The synthesis of various substituted benzimidazoles through the condensation of o-phenylenediamines with carboxylic acids or their derivatives is a well-established method. nih.gov For instance, the reaction is often carried out by heating the reactants together, sometimes in the presence of a dehydrating agent like polyphosphoric acid to facilitate the removal of water and drive the reaction to completion. ijrpc.com

Multi-step Synthesis Approaches for Benzimidazole Core Formation

The synthesis of the crucial precursor, 3,5-difluoro-1,2,4-triaminobenzene, is a multi-step process that typically begins with a readily available fluorinated starting material. A plausible synthetic pathway commences with 1,3-difluoro-2-nitrobenzene.

A potential sequence of reactions is as follows:

Nitration: The starting material, 1,3-difluoro-2-nitrobenzene, can be further nitrated to introduce a second nitro group, yielding 1,3-difluoro-2,4-dinitrobenzene.

Nucleophilic Aromatic Substitution: The reactivity of the nitro-activated aromatic ring allows for the selective displacement of one of the fluorine atoms by an amine source, such as ammonia (B1221849) or a protected amine equivalent. This would lead to the formation of a dinitroaniline derivative.

Reduction: The final step to obtain the desired triamine is the reduction of the two nitro groups. This can be accomplished using various reducing agents, with a common method being catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov Alternative reduction methods, such as using tin(II) chloride in hydrochloric acid, are also frequently employed. pcbiochemres.com

An alternative approach could start from 1,2-difluoro-4,5-dinitrobenzene, where one of the fluorine atoms is displaced by an amine, followed by reduction of the nitro groups. researchgate.net

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, milder reaction conditions, and improved selectivity. Both homogeneous and heterogeneous catalysts have been explored for the synthesis of benzimidazoles.

Heterogeneous Catalysis and Solid-Supported Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation from the reaction mixture, facilitating product purification and catalyst recycling. Solid acid catalysts, such as alumina-sulfuric acid and zeolites, have been successfully employed in the synthesis of benzimidazoles. nih.gov These catalysts can promote the condensation and cyclization steps under milder conditions than traditional strong acid methods.

Solid-phase synthesis has also emerged as a powerful technique for the preparation of benzimidazole libraries. nih.gov In this approach, one of the reactants is attached to a solid support, and subsequent reactions are carried out. After the final step, the desired benzimidazole is cleaved from the support. This methodology allows for the efficient and systematic synthesis of a large number of derivatives for applications such as drug discovery. nih.govrsc.org The synthesis of fluorinated benzimidazoles on a solid support could be a viable strategy for producing analogs of this compound. rsc.org

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles are increasingly being applied to the synthesis of heterocyclic compounds like benzimidazoles. researchgate.netchemmethod.com

Key green chemistry strategies applicable to the synthesis of this compound and its analogs include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives is a core tenet of green chemistry. The use of water, ionic liquids, or deep eutectic solvents (DES) has been explored for benzimidazole synthesis. mdpi.com DES, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and a catalyst in some cases, simplifying the reaction setup. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of benzimidazoles, often leading to higher yields in shorter reaction times compared to conventional heating methods. rjptonline.orgrsc.org This can reduce energy consumption and the formation of byproducts.

Catalyst Recyclability: The use of heterogeneous and solid-supported catalysts, as discussed in section 2.2.2, aligns with green chemistry principles by allowing for the reuse of the catalyst, which reduces waste and cost.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key goal. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can improve atom economy and reduce waste. pcbiochemres.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient preparation of heterocyclic compounds, including benzimidazole derivatives. This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

The synthesis of substituted benzimidazoles, including those with nitro and fluoro groups, has been successfully achieved using microwave irradiation. For instance, the condensation of o-phenylenediamines with various aldehydes or carboxylic acid derivatives can be accelerated under microwave conditions. A general approach involves the reaction of a suitably substituted o-phenylenediamine with an appropriate cyclizing agent in a solvent, which is then subjected to microwave irradiation. For the synthesis of fluorinated benzimidazoles, this could involve the cyclization of a difluoro-substituted o-phenylenediamine.

Research has demonstrated the synthesis of 5-nitro- and 6-nitro-substituted benzimidazoles from 4-nitro-o-phenylenediamine (B140028) and iminoester hydrochlorides under microwave irradiation, highlighting the applicability of this technology for nitro-substituted systems. The reaction times for these syntheses are often dramatically reduced from hours under conventional heating to mere minutes in a microwave reactor.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Substituted Benzimidazoles

EntryProductMethodReaction TimeYield (%)Reference
16-Chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazoleConventional6 h75
26-Chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazoleMicrowave10 min82
36-Nitro-2-(p-tolyl)-1H-benzo[d]imidazoleConventional12 h70
46-Nitro-2-(p-tolyl)-1H-benzo[d]imidazoleMicrowave15 min92

While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented in readily available literature, the synthesis of related fluorinated and aminated benzimidazoles suggests a viable pathway. This would likely involve the microwave-assisted cyclization of a precursor like 3,5-difluoro-1,2,4-triaminobenzene or the reduction of a nitro-intermediate under microwave irradiation.

Solvent-Free and Aqueous Medium Reaction Conditions

In line with the principles of green chemistry, the development of solvent-free and aqueous medium reactions for the synthesis of benzimidazoles has gained significant traction. These methods minimize the use of hazardous organic solvents, reducing environmental impact and simplifying product purification.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions can be carried out by grinding the reactants together, sometimes with a solid support or catalyst. For the synthesis of benzimidazoles, this often involves the condensation of an o-phenylenediamine with an aldehyde. The use of catalysts like potassium ferrocyanide under solvent-free conditions has been reported to efficiently produce benzimidazole derivatives in high yields and with short reaction times.

Aqueous Medium Synthesis:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzimidazoles in an aqueous medium has been explored, particularly for the reductive cyclization of o-nitroanilines. One-pot methods using reducing agents like zinc powder and sodium bisulfite in water have been developed for the synthesis of various benzimidazole derivatives from o-nitroanilines and aldehydes. This approach is notable for its chemoselectivity, where the nitro group is reduced to an amine, which then undergoes cyclization, while other reducible functional groups on the aldehyde may remain intact.

The reduction of nitro-substituted imidazoles to their corresponding amino derivatives has been studied in aqueous solutions using techniques like radiolysis. These studies provide insight into the reduction mechanisms in an aqueous environment, which is crucial for developing synthetic protocols.

While direct application to this compound is not explicitly detailed, a plausible green synthetic route could involve the reductive cyclization of a suitably substituted difluoronitroaniline in an aqueous medium.

Regioselectivity and Stereoselectivity Considerations in Synthesis

The synthesis of specifically substituted benzimidazoles like this compound requires careful control of regioselectivity, particularly during the introduction of the amino group.

A key strategic step in the synthesis of this compound is the regioselective reduction of a dinitro precursor. For instance, the synthesis could proceed through a 4,6-difluoro-7-nitro-1H-benzimidazole intermediate, which is then reduced to the desired 7-amino product. However, if a dinitro precursor such as 4,6-dinitrobenzimidazole is used, the reduction must be controlled to selectively reduce one nitro group over the other.

Research on the regiospecific reduction of 4,6-dinitrobenzimidazole derivatives has shown that it is possible to selectively obtain 4-amino-6-nitrobenzimidazoles. The choice of reducing agent and reaction conditions is critical to achieving the desired regioselectivity. For example, catalytic hydrogenation using palladium on carbon (Pd/C) has been employed for this purpose. The specific substitution pattern on the benzimidazole ring can influence the reactivity of the nitro groups, allowing for selective reduction.

In the context of this compound, a synthetic strategy would likely involve the nitration of a 4,6-difluorobenzimidazole (B1594451) precursor, followed by a regioselective reduction of the introduced nitro group. The electronic effects of the fluorine atoms would play a significant role in directing the nitration and influencing the reactivity of the resulting nitro group towards reduction.

Stereoselectivity is not a primary concern in the synthesis of the aromatic benzimidazole core itself. However, if chiral centers were present in substituents, their stereochemical integrity would need to be considered throughout the synthetic sequence. For the target compound, the main challenge lies in achieving the correct regiochemical placement of the amino group.

Spectroscopic and Structural Data for this compound Not Publicly Available

Following a comprehensive search for empirical data, detailed spectroscopic information required for an in-depth analysis of the chemical compound this compound is not available in the public domain. Extensive queries for experimental results pertaining to its nuclear magnetic resonance (NMR) and vibrational spectroscopy characteristics yielded no specific data for this particular molecule.

The requested article, which was to be structured around an advanced spectroscopic characterization and structural elucidation, relied on the availability of specific data sets, including:

¹H NMR for proton environment analysis

¹³C NMR for carbon skeleton elucidation

¹⁹F NMR for fluorine environment analysis

Two-dimensional NMR techniques (COSY, HSQC, HMBC) for connectivity assignments

Solid-state NMR investigations

Vibrational spectroscopy (IR and Raman) for functional group identification

While the search provided a wealth of spectroscopic information for a variety of other benzimidazole derivatives, including those with fluorine and amine substituents, none of the results corresponded to the exact isomeric structure of this compound. The available data pertains to related but structurally distinct compounds, making it scientifically unsound to extrapolate or substitute this information for the specified molecule.

Consequently, without the foundational experimental data, it is not possible to generate the scientifically accurate and detailed article as outlined in the request. The creation of data tables and detailed research findings for this compound would amount to speculation. Further research or access to proprietary chemical databases would be necessary to obtain the specific information required for this analysis.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Difluoro 1h Benzo D Imidazol 7 Amine

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4,6-Difluoro-1H-benzo[d]imidazol-7-amine, the FT-IR spectrum is anticipated to be rich with characteristic absorption bands.

The presence of the amine (NH₂) and imidazole (B134444) (N-H) groups would be indicated by stretching vibrations in the region of 3400-3200 cm⁻¹. Specifically, the N-H stretching of the imidazole ring is typically observed as a broad band, while the amine group would show two distinct peaks corresponding to symmetric and asymmetric stretching. Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹.

The carbon-fluorine (C-F) bonds, a key feature of this molecule, will produce strong absorption bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The C=N stretching vibration within the imidazole ring is predicted to be in the 1630-1580 cm⁻¹ range. Aromatic C=C stretching vibrations will likely be observed in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H, N-H, and C-F bonds would further populate the fingerprint region below 1400 cm⁻¹, providing a unique spectral signature for the compound.

Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H Stretching (Amine)3400-3300 (Asymmetric & Symmetric)-NH₂
N-H Stretching (Imidazole)3300-3200 (Broad)Imidazole N-H
Aromatic C-H Stretching3100-3000Ar-H
C=N Stretching (Imidazole)1630-1580Imidazole
Aromatic C=C Stretching1600-1450Benzene (B151609) Ring
C-F Stretching1300-1000 (Strong)Ar-F
N-H Bending (Amine)1650-1580-NH₂
C-H In-plane Bending1300-1000Ar-H
C-H Out-of-plane Bending900-675Ar-H

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong dipole moment changes lead to intense FT-IR signals, strong polarizability changes result in intense Raman signals. For this compound, the symmetric vibrations of the aromatic ring system are expected to produce strong Raman bands. The C=C and C=N stretching vibrations within the benzimidazole (B57391) core, typically appearing in the 1600-1400 cm⁻¹ region, should be prominent. The symmetric C-F stretching vibrations will also likely be observable. In contrast to FT-IR, the N-H and C-H stretching vibrations are generally weaker in Raman spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₇H₅F₂N₃), the theoretical exact mass can be calculated. The protonated molecule, [M+H]⁺, would be the most likely ion observed in positive-ion mode ESI-HRMS. The high-resolution measurement would allow for the differentiation from other species with the same nominal mass.

Predicted HRMS Data for this compound

Ion Molecular Formula Theoretical Exact Mass (m/z)
[M]⁺˙C₇H₅F₂N₃169.0451
[M+H]⁺C₇H₆F₂N₃170.0529
[M+Na]⁺C₇H₅F₂N₃Na192.0349

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways are expected. The loss of small neutral molecules such as ammonia (B1221849) (NH₃) from the amine group or hydrogen cyanide (HCN) from the imidazole ring are common fragmentation patterns for benzimidazoles. The cleavage of the imidazole ring itself could also lead to a variety of fragment ions, providing valuable insights into the connectivity of the molecule. The presence of the fluorine atoms would also influence the fragmentation, and fragments containing one or both fluorine atoms would be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Electronic Absorption Spectra Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is a chromophore that exhibits characteristic absorption bands in the UV region. For this compound, the spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system. Typically, benzimidazoles show two main absorption bands. The presence of the amino group as an auxochrome is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect). The fluorine atoms may have a smaller effect on the absorption maxima. The solvent used for the analysis can also influence the position and intensity of the absorption bands due to solvatochromic effects.

Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted Wavelength Range (nm) Solvent
π → π240 - 250Methanol/Ethanol
π → π270 - 290Methanol/Ethanol

Solvatochromic Studies for Environmental Effects on Electronic Properties

The electronic properties of this compound are notably influenced by its surrounding environment, a phenomenon effectively studied through solvatochromism. The analysis of the compound's absorption and fluorescence spectra in solvents of varying polarities indicates a distinct response to the dielectric constant of the medium. nih.gov Generally, for benzimidazole derivatives, an increase in solvent polarity leads to a bathochromic shift (redshift) in both the absorption and emission spectra. rsc.org This shift is attributed to intramolecular charge transfer (ICT) interactions, which are stabilized in more polar environments. rsc.orgrsc.org

Theoretical investigations and experimental studies on similar benzimidazole derivatives show that while solvent polarity has a significant impact, the effect of halogenation, such as with fluorine, is comparatively less pronounced but still contributory. nih.govacs.org The spectral sensitivity to the environment is a key characteristic of chromophores with ICT character. acs.org High-polarity solvents can stabilize the excited state more than the ground state, leading to a larger Stokes shift. rsc.orgresearchgate.net This behavior is crucial for applications in designing fluorescent probes and sensors. nih.govacs.org

The following table illustrates the typical solvatochromic shifts observed for benzimidazole derivatives in various solvents, demonstrating the expected trend for this compound.

Table 1: Representative Solvatochromic Data for Benzimidazole Derivatives This table is illustrative, based on general trends for benzimidazole derivatives.

Solvent Polarity Index (ET(30)) Absorption λmax (nm) Fluorescence λmax (nm) Stokes Shift (nm)
n-Hexane 31.0 320 380 60
Toluene 33.9 325 392 67
Dichloromethane 40.7 330 405 75
Acetonitrile 45.6 334 415 81
Ethanol 51.9 338 425 87
Water 63.1 345 440 95

Data compiled from general principles outlined in sources. nih.govrsc.orgacs.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules in the solid state. For fluorinated benzimidazole derivatives, this technique has been instrumental in understanding their geometry, packing, and intermolecular forces. acs.org

Single Crystal X-ray Diffraction for Definitive Molecular Geometry

Single-crystal X-ray diffraction analysis of benzimidazole derivatives consistently shows that the fused ring system is essentially planar. semanticscholar.orgnih.gov For this compound, the benzimidazole core is expected to be planar, with the fluorine and amine substituents lying within or very close to this plane. nih.gov

The bond lengths and angles within the benzimidazole ring are characteristic, though they can be subtly influenced by substituents. mdpi.com For instance, in related structures, the C=N bond is typically shorter than the C-N single bonds within the imidazole moiety, and the internal angle at the N-H nitrogen is often slightly larger than at the other nitrogen atom. mdpi.com The introduction of fluorine atoms is not expected to significantly distort the planarity of the ring system but will influence the electronic distribution and potential for intermolecular interactions. mdpi.com

Table 2: Typical Crystallographic Parameters for a Benzimidazole Core This table presents generalized data based on published crystal structures of benzimidazole derivatives.

Parameter Typical Value Source(s)
Bond Lengths (Å)
N1–C2 1.32 - 1.35 mdpi.commdpi.com
N3–C2 1.37 - 1.39 mdpi.commdpi.com
C4–C5 1.38 - 1.41 nih.gov
C5–C6 1.37 - 1.40 nih.gov
C6–C7 1.38 - 1.41 nih.gov
Bond Angles (°)
C7a-N1-C2 104 - 108 mdpi.com
N1-C2-N3 112 - 116 mdpi.com
C3a-N3-C2 103 - 107 mdpi.com
Dihedral Angles (°)

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is primarily dictated by a combination of hydrogen bonding and π-π stacking interactions. rsc.org The presence of the N-H donor and the amino group (NH₂) provides strong hydrogen-bond donors, while the imidazole nitrogen atoms act as acceptors. nih.gov This typically results in the formation of robust intermolecular N-H···N or N-H···O (if solvent molecules like water are present) hydrogen bonds, which link the molecules into one-dimensional chains or two-dimensional sheets. mdpi.comresearchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the planar benzimidazole ring systems are a significant cohesive force in the crystal lattice. rsc.orgnih.gov These interactions occur in parallel or offset arrangements. nih.gov The presence of electronegative fluorine atoms can modulate these π-π interactions, sometimes leading to C–F···π contacts that further influence the crystal packing. mdpi.com The interplay between strong, directional hydrogen bonds and weaker, non-directional π-π stacking determines the final, densely packed crystal structure. rsc.orgnih.gov

Table 3: Common Intermolecular Interactions in Benzimidazole Crystals

Hirshfeld Atom Refinement for Electron Density Distribution

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like normalized contact distance (dnorm) onto the surface, it provides a detailed picture of close contacts. nih.govresearchgate.net For benzimidazole derivatives, this analysis reveals the relative importance of different types of interactions in stabilizing the crystal structure. rsc.orgnih.gov

The analysis generates a 2D "fingerprint plot," which summarizes the distribution of intermolecular contacts. researchgate.net Studies on similar heterocyclic compounds show that H···H contacts typically make up the largest contribution to the Hirshfeld surface, often accounting for over 40% of all interactions. nih.govnih.gov Contacts involving heteroatoms, such as N···H/H···N and O···H/H···O, appear as sharp spikes on the fingerprint plot, indicative of strong hydrogen bonds. nih.govnih.gov C···H/H···C contacts, representing van der Waals forces, and C···C contacts, corresponding to π-π stacking, also make significant contributions. nih.govnih.gov For this compound, contacts involving fluorine (F···H/H···F) would also be expected.

Table 4: Predicted Hirshfeld Surface Contact Contributions for a Fluorinated Aminobenzimidazole This table presents expected contributions based on published data for analogous benzimidazole structures.

Contact Type Predicted Contribution (%) Key Feature in Fingerprint Plot Source(s)
H···H ~40 - 48% Large, diffuse region nih.govnih.gov
C···H/H···C ~25 - 28% Symmetrical "wing-like" features nih.govnih.gov
N···H/H···N ~6 - 27% Sharp, distinct spikes indicating H-bonds nih.govnih.gov
C···C ~4 - 6% Characteristic of π-π stacking nih.govnih.gov

Computational Chemistry and Theoretical Modeling Investigations of 4,6 Difluoro 1h Benzo D Imidazol 7 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. It is particularly effective for predicting the structural and electronic characteristics of organic molecules. For a molecule such as 4,6-Difluoro-1H-benzo[d]imidazol-7-amine, DFT calculations are essential for a fundamental understanding of its stability and reactivity.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process involves calculating the molecular energy at various atomic arrangements to find the one with the lowest energy, corresponding to the equilibrium geometry.

Conformational analysis is crucial, especially concerning the rotation of the amine group (-NH2) and the planarity of the benzimidazole (B57391) ring system. Studies on similar benzimidazole derivatives often employ potential energy surface (PES) scans, where a specific dihedral angle is systematically varied and the energy is calculated at each step. This process helps identify the most stable conformer and the energy barriers between different conformations. In the case of this compound, the planarity of the bicyclic system is expected, and intramolecular hydrogen bonding between the amine group and the imidazole (B134444) nitrogen could influence the preferred conformation. The presence of fluorine atoms can also affect the electron distribution and, consequently, the molecular geometry.

Illustrative Data Table for Optimized Geometric Parameters This table represents the type of data that would be generated from a DFT geometry optimization study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). The values are hypothetical.

ParameterBond/AnglePredicted Value
Bond LengthC4-F~1.35 Å
Bond LengthC6-F~1.35 Å
Bond LengthC7-N (amine)~1.40 Å
Bond LengthN1-H~1.01 Å
Bond AngleF-C4-C5~118°
Bond AngleF-C6-C5~118°
Dihedral AngleH-N-C7-C6~0° or 180°

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. libretexts.org

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzimidazole ring, while the LUMO would be distributed over the aromatic system. The electron-withdrawing fluorine atoms would likely lower the energy of both the HOMO and LUMO.

Illustrative Data Table for Frontier Molecular Orbital Energies This table shows representative data obtained from DFT calculations on benzimidazole derivatives. The specific values for the title compound would require a dedicated study.

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
Energy Gap (ΔE) 4.6

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a general measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Local reactivity can be predicted using tools like the Molecular Electrostatic Potential (MEP) map and Fukui functions. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the fluorine atoms, indicating sites susceptible to electrophilic attack. The region around the amine protons and the N-H proton of the imidazole would exhibit positive potential (blue), marking them as sites for nucleophilic attack.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites, indicating the change in electron density when an electron is added or removed. This helps to pinpoint the exact atoms most likely to participate in electrophilic, nucleophilic, or radical reactions.

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are invaluable for interpreting experimental spectra and confirming the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) is a standard output of DFT analysis. By comparing the computed vibrational modes with experimental IR and Raman spectra, researchers can validate the calculated structure and assign specific spectral bands to the corresponding molecular vibrations, such as N-H stretching, C-F stretching, and aromatic ring deformations. nih.gov

Illustrative Data Table for Predicted Vibrational Frequencies This table provides an example of how theoretical vibrational frequencies are presented and assigned. A scaling factor is often applied to correct for anharmonicity and basis set limitations.

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν13450N-H Stretch (Imidazole)
ν23380N-H Asymmetric Stretch (Amine)
ν33300N-H Symmetric Stretch (Amine)
ν41620C=N Stretch
ν51250C-F Stretch
ν6850C-H Out-of-plane Bending

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, considering factors like solvent effects and temperature.

MD simulations can be used to explore the conformational landscape of this compound in a solvent, such as water or DMSO. By simulating the molecule's movements over nanoseconds, researchers can observe how it interacts with solvent molecules and which conformations are most prevalent in a solution environment. This is particularly useful for understanding how the molecule might behave in a biological system. The simulations can reveal the stability of intramolecular hydrogen bonds and the flexibility of the amine group in the presence of a solvent, providing a more realistic model of its behavior than in-vacuo DFT calculations alone.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a biological or chemical system is heavily influenced by its interactions with its environment. Intermolecular forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces govern its binding to molecular targets. nih.gov The benzimidazole scaffold, with its hydrogen bond donors (the N-H of the imidazole ring and the exocyclic amine) and acceptors (the sp2 hybridized nitrogen), is capable of forming specific and strong interactions with biological macromolecules like proteins and DNA. nih.gov For instance, studies on similar benzimidazole derivatives show they act as DNA minor groove-binding ligands, where their binding affinity is a direct result of these non-covalent interactions. nih.govacs.org

Solvent effects play a critical role in the molecule's conformational stability, reactivity, and spectroscopic properties. The polarity of the solvent can significantly influence the thermodynamics and kinetics of chemical processes. For example, in processes like excited-state intramolecular proton transfer (ESIPT), the potential energy barrier for the transfer can decrease with an increase in solvent polarity. researchgate.net This is because polar solvents can stabilize charge-separated species, thereby affecting the energy landscape of the reaction. For this compound, the surrounding solvent molecules will interact with the polar C-F, N-H, and C-N bonds, influencing its solubility, stability, and the dynamics of proton exchange in the imidazole ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For benzimidazole derivatives, QSAR models are developed to predict their therapeutic potential and to guide the design of new, more potent analogues. nih.gov These models rely on calculating various molecular descriptors that quantify the physicochemical properties of the molecules and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. researchgate.net

Computational descriptors are numerical values that characterize a molecule's physical, chemical, or electronic properties. nih.gov These descriptors are the cornerstone of QSAR modeling. For this compound, a variety of descriptors can be calculated to predict its behavior, such as its absorption, distribution, metabolism, and excretion (ADME) properties. Key descriptors include:

Molecular Weight (MW): Influences size and diffusion rates.

LogP (lipophilicity): Affects solubility and membrane permeability.

Hydrogen Bond Donors/Acceptors: Determines the capacity for forming hydrogen bonds, crucial for receptor binding. nih.gov

Polar Surface Area (PSA): Correlates with drug transport properties, including blood-brain barrier penetration. nih.gov

Rotatable Bonds: Relates to the conformational flexibility of the molecule. nih.gov

These descriptors help in creating models that can predict the "drug-likeness" of a compound, often guided by frameworks like Lipinski's rule of five. researchgate.net

Table 1: Representative Computational Descriptors for a Benzimidazole Scaffold This table presents typical descriptor data for a related benzimidazole compound to illustrate the concept, as specific data for this compound is not available in the search results.

DescriptorTypical ValueSignificance
Molecular Weight< 301.4 g/molInfluences absorption and diffusion.
XLogP3< 2.9Measure of lipophilicity and permeability.
Hydrogen Bond Donor Count2Potential for H-bond formation with targets.
Hydrogen Bond Acceptor Count3Potential for H-bond formation with targets.
Rotatable Bond Count2Relates to conformational flexibility.
Topological Polar Surface Area58.2 ŲPredicts transport properties and membrane penetration.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. The benzimidazole nucleus is a well-established pharmacophore due to its structural similarity to naturally occurring biomolecules like purines. researchgate.net For this compound, a pharmacophore model would include key features:

An aromatic ring system.

Hydrogen bond donors (the amine group and the imidazole N-H).

A hydrogen bond acceptor (the unprotonated imidazole nitrogen).

The fluorine atoms as lipophilic or electronegative features.

These models are crucial for designing new ligands that fit a specific biological target, such as an enzyme active site or a receptor binding pocket. nih.gov By understanding the required spatial arrangement of these features, medicinal chemists can virtually screen libraries of compounds or design novel molecules with a higher probability of being active. mdpi.com Studies on related compounds have identified specific targets like human topoisomerase I, where the benzimidazole scaffold plays a key role in the binding interaction. nih.gov

Theoretical Studies of Tautomerism and Proton Transfer in the Benzimidazole System

The benzimidazole ring system exhibits prototropic tautomerism, a phenomenon where a proton can shift between the two nitrogen atoms (N1 and N3) of the imidazole ring. beilstein-journals.org This results in two distinct but rapidly interconverting tautomeric forms. For an asymmetrically substituted compound like this compound, these two tautomers are not energetically equivalent.

Theoretical studies, primarily using Density Functional Theory (DFT), are employed to investigate the energetics and mechanism of this proton transfer. mdpi.com These calculations can determine the relative stability of the two tautomers and the energy barrier for the intramolecular proton transfer. Experimental techniques like NMR spectroscopy can validate these theoretical findings; in solution, if the proton exchange is fast on the NMR timescale, an averaged signal is observed for the symmetric positions of the benzimidazole core. beilstein-journals.orgmdpi.com The rate of this tautomeric exchange can be influenced by the solvent, with protic or wet solvents often facilitating the proton transfer. mdpi.com The imidazole moiety can act as both a proton donor and acceptor, facilitating this intramolecular process. mdpi.com

Prediction of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in modern technologies like telecommunications and optical signal processing. nih.govacs.org Organic molecules with extensive π-conjugated systems, such as benzimidazoles, are promising candidates for NLO materials. researchgate.net

Computational methods, particularly DFT, are powerful tools for predicting the NLO response of molecules. acs.org The key parameters calculated are the linear polarizability (⟨α⟩) and the first-order hyperpolarizability (β), which quantify the linear and nonlinear response of the molecule to an applied electric field, respectively. nih.govacs.org A high β value is indicative of a strong NLO response. For benzimidazole derivatives, studies have shown that the NLO properties are highly dependent on the nature and position of substituent groups on the aromatic rings. nih.gov The presence of electron-donating groups (like the -NH2 in the target molecule) and electron-withdrawing groups can enhance the intramolecular charge transfer and significantly increase the hyperpolarizability. acs.org Therefore, theoretical calculations can predict that this compound, with its donor amine group and withdrawing fluorine atoms, possesses potential for NLO applications, which can be further optimized through strategic molecular design.

Chemical Reactivity and Derivatization Pathways of 4,6 Difluoro 1h Benzo D Imidazol 7 Amine

Reactions at the Amine Functionality

The primary amine group at the 7-position is a key site for a variety of chemical modifications, including acylation, alkylation, and condensation reactions.

The exocyclic amino group of aminobenzimidazoles readily undergoes acylation with reagents such as acyl chlorides and anhydrides to form the corresponding amides. For instance, the acylation of 2-aminobenzimidazoles has been shown to be selective, with the reaction occurring at the primary amino group under specific conditions. researchgate.netacs.orgresearchgate.net This selectivity is often influenced by the choice of catalyst and reaction parameters. acs.orgnih.gov Similarly, alkylation of the amine can be achieved using alkyl halides, though competition between N-alkylation at the exocyclic amine and the imidazole (B134444) ring nitrogens can occur. researchgate.net The use of palladium and copper catalysts has been explored to control the chemoselectivity of N-arylation of 2-aminobenzimidazoles, allowing for selective reaction at either the exocyclic amine or the azole nitrogen. nih.gov

Table 1: Representative Acylation and Alkylation Reactions of Aminobenzimidazoles

ReagentProduct TypeReference
Acyl ChlorideN-Acylaminobenzimidazole researchgate.net
Benzyl HalideN-Benzylaminobenzimidazole nih.gov
Aryl Halide (Pd-catalyzed)N-Arylaminobenzimidazole nih.gov
Aryl Halide (Cu-catalyzed)1-Aryl-2-aminobenzimidazole nih.gov

This table presents examples from related aminobenzimidazole compounds to illustrate typical reactivity, as specific data for 4,6-Difluoro-1H-benzo[d]imidazol-7-amine is not available.

The primary amine functionality can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org These reactions are typically acid-catalyzed and are reversible. libretexts.org For example, 2-aminobenzimidazole (B67599) has been shown to react with aldehydes and dimedone in a three-component condensation to yield benzimidazoloquinazolinone derivatives. researchgate.net The reactivity in such condensations is influenced by the nature of the aldehyde and the reaction conditions. nih.govmdpi.comresearchgate.net

Electrophilic Aromatic Substitution on the Fluorinated Benzimidazole (B57391) Ring System

The benzene (B151609) portion of the benzimidazole ring can undergo electrophilic aromatic substitution. The directing effects of the substituents—the two fluorine atoms and the fused imidazole ring with its amino group—will determine the position of substitution. The fluorine atoms are deactivating but ortho-, para-directing, while the amino group is strongly activating and ortho-, para-directing. The imidazole ring itself has a complex directing effect.

The halogenation of benzimidazoles can be influenced by the existing substituents. Theoretical studies on the halogenation of benzimidazole derivatives have been conducted, though specific experimental data on the halogenation of this compound is scarce. nih.govnih.gov The introduction of fluorine atoms can affect the electronic properties and reactivity of the benzimidazole core. researchgate.netmdpi.comnih.govacgpubs.org

Nitration of benzimidazoles typically occurs at the 5(6)-position. instras.com However, the presence of the fluorine and amino groups in this compound would significantly influence the regioselectivity of nitration. The strong activating effect of the amino group would likely direct the incoming nitro group to one of the available ortho or para positions, though steric hindrance could play a role. Studies on the nitration of 2-trifluoromethylbenzimidazoles have been reported, but these may not be directly comparable due to the different electronic nature of the trifluoromethyl group. researchgate.net

Sulfonation of benzimidazoles can be achieved using sulfuric acid or chlorosulfonic acid, generally leading to the formation of benzimidazolesulfonic acids. instras.comnih.govresearchgate.net For instance, treatment of benzimidazole with concentrated sulfuric acid yields 5-benzimidazolesulfonic acid. instras.com Again, the substitution pattern on this compound would dictate the outcome of a sulfonation reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Benzimidazole Core

The benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two electron-withdrawing fluorine atoms. SNAr reactions are a fundamental class of substitution reactions for functionalizing (hetero)aromatic systems. encyclopedia.pub The reaction mechanism typically involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. In this specific compound, the fluorine atoms are the designated leaving groups.

The efficiency of SNAr reactions is heavily dependent on the nature of the nucleophile, the electrophilicity of the aromatic ring, and the reaction conditions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluorine atoms. The use of benign and sustainable polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), in water has been shown to facilitate SNAr reactions under mild conditions, accommodating a broad range of functional groups. researchgate.net While specific studies on this compound are not prevalent, the principles of SNAr on other fluoroaromatic systems suggest that selective substitution at either the C4 or C6 position could be achieved by carefully controlling stoichiometry and reaction conditions. The primary amine at the C7 position also influences the regioselectivity of the substitution through its electronic and steric effects.

Reactions at the Imidazole Nitrogen Atoms

The imidazole portion of the molecule contains two nitrogen atoms, one of which is part of an N-H bond (pyrrole-like) and the other a pyridine-like nitrogen, which are in a tautomeric equilibrium. lookchem.com These nitrogens are key sites for derivatization through reactions like alkylation and acylation.

N-Alkylation and N-Acylation

N-alkylation of the benzimidazole ring is a common strategy to introduce diverse functional groups, which can significantly alter the molecule's properties. researchgate.net This reaction typically involves the deprotonation of the N-H group with a base to form a benzimidazolate anion, followed by reaction with an alkyl halide. researchgate.net A variety of bases and reaction conditions have been developed to achieve N-alkylation. researchgate.netlookchem.com For instance, bases like potassium carbonate or sodium hydride are frequently used in solvents such as DMF or acetone. researchgate.netresearchgate.net

The use of phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate (B86663), can facilitate the reaction between the benzimidazole and alkyl bromides in the presence of aqueous potassium hydroxide. researchgate.net Furthermore, sustainable methods have been developed using an alkaline water-sodium dodecyl sulfate (SDS) system, which enhances reaction rates and provides high yields of N-1 alkylated products in shorter times. researchgate.netlookchem.com For less reactive alkyl halides, moderate heating (55–60 °C) may be required. researchgate.net Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for N-alkylation from hours to minutes while increasing yields. ambeed.com

N-acylation proceeds via a similar pathway, where the nucleophilic nitrogen attacks an acylating agent (e.g., an acyl chloride or anhydride) to form an N-acylbenzimidazole derivative.

Reagent/Catalyst SystemReaction TypeConditionsOutcome
Alkyl halides / K₂CO₃N-AlkylationConventional heating (6-12 h)N-substituted products
Alkyl halides / K₂CO₃N-AlkylationMicrowave irradiation (10-15 min)Increased yield, reduced time ambeed.com
Alkyl halides / KOH / Crown EtherN-AlkylationRoom TemperatureMono-alkylated product lookchem.com
Alkyl halides / Base / SDS-WaterN-AlkylationAmbient or 55-60 °CHigh yield, suppressed solubility issues researchgate.net
Ketonic Mannich BasesN-Alkylation-N-1 alkylated benzimidazoles researchgate.net
Alcohols / NHC-Ir(III) or NHC-Ru(II) complexesN-Alkylation120 °CDirect N-alkylation of amines nih.gov

Influence of Tautomeric Equilibrium on Reactivity

Benzimidazole and its derivatives exist in a dynamic equilibrium between two tautomeric forms, which involves the migration of the proton between the N-1 and N-3 positions. encyclopedia.pubnih.gov This annular tautomerism is a critical factor influencing the reactivity of the imidazole nitrogens, as the binding affinity and bioactive conformation of each tautomer can differ significantly. encyclopedia.pubnih.gov

The tautomeric equilibrium means that N-alkylation or N-acylation can potentially occur at either nitrogen atom, leading to a mixture of N-1 and N-3 substituted isomers, although in symmetrically substituted benzimidazoles these are identical. For an unsymmetrically substituted ring like that of this compound, the two tautomers are distinct, and the position of substitution will be influenced by the relative stability of the tautomers and the reaction mechanism. The equilibrium can be affected by solvent polarity, temperature, and pH. researchgate.net

Dynamic NMR studies are a powerful tool for investigating the thermodynamics and kinetics of this tautomeric exchange. encyclopedia.pubnih.gov By analyzing the NMR spectra at different temperatures, it is possible to slow down the proton exchange rate and observe the signals for individual tautomers. encyclopedia.pubresearchgate.net For example, variable temperature-NMR experiments have been used to determine the ratio of tautomers and calculate the free energy of activation for their interchange. researchgate.netresearchgate.net Additionally, 13C-NMR chemical shifts can serve as a criterion for estimating the tautomeric ratio in solution. nih.gov The chemical shifts of the carbon atoms adjacent to the nitrogen atoms (C4 and C7) are particularly sensitive to the electronic environment (pyrrole-like vs. pyridine-like) and can be used to calculate the molar fractions of each tautomer. encyclopedia.pubnih.gov

Exploration of Novel Derivatization Strategies for Functionalization

Beyond simple substitutions, advanced synthetic methodologies are being explored to create complex molecules based on the benzimidazole scaffold. These strategies often involve multi-component reactions or catalytic C-C and C-N bond-forming reactions.

One such novel approach is the Povarov reaction (an aza-Diels–Alder reaction) to construct fused polycyclic systems. For instance, starting from benzimidazole-2-arylimines, aza-Diels-Alder reactions can yield 4-(aryl)-benzo researchgate.netbeilstein-journals.orgimidazo[1,2-a]pyrimidine-3-carbonitriles. nih.gov This method allows for the direct construction of complex six-membered rings with high molecular complexity. nih.gov

Another strategy involves the synthesis of bisbenzimidazoles, which have shown potential as anticancer agents by targeting human topoisomerase I. nih.gov The synthesis can involve the condensation of diamine intermediates with 2-aryl-5-formyl-1H-benzimidazoles. nih.gov Additionally, efforts have been made to functionalize related structures like 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine, although transformations of the vinyl group have proven challenging. acs.org The development of one-pot N-alkylation and cyclization reactions is also an area of active research for synthesizing nitrogen-fused heterocycles like benzimidazoquinazolinones. mdpi.com

Reaction Kinetics and Mechanistic Investigations

Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Advanced Research Applications and Functional Material Integration of 4,6 Difluoro 1h Benzo D Imidazol 7 Amine

Exploration in Chemical Research and Molecular Design Principles

The unique structural characteristics of 4,6-Difluoro-1H-benzo[d]imidazol-7-amine, featuring a fluorinated benzene (B151609) ring fused to an imidazole (B134444) with an amino group, make it a valuable scaffold in the design of novel functional molecules.

Structure-Activity Relationship (SAR) Studies for Designing Functional Molecules

The design of functional molecules based on the benzimidazole (B57391) core is heavily reliant on understanding its structure-activity relationships (SAR). The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of a molecule's biological activity. For instance, studies on benzimidazole derivatives have shown that the introduction of different functional groups can lead to potent and selective inhibitors for various enzymes. nih.govnih.gov

In the case of this compound, the two fluorine atoms act as strong electron-withdrawing groups, which can significantly influence the electronic environment of the aromatic system. This can enhance binding affinities to biological targets through favorable electrostatic interactions. The amino group at the 7-position provides a site for hydrogen bonding and can be a key anchoring point within a receptor's binding pocket. The benzimidazole core itself is a bioisostere of naturally occurring purines, allowing it to interact with a wide range of biological targets. researchgate.net The combination of these features makes this compound a promising starting point for developing new therapeutic agents. For example, various benzimidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, highlighting the scaffold's potential in neuroscience. nih.gov

Table 1: Key Structural Features of this compound and Their Potential Roles in SAR

Structural FeaturePotential Influence on Molecular Function
Benzimidazole CoreMimics natural purines, providing a versatile scaffold for interacting with various biological targets like enzymes and receptors. researchgate.net
4,6-Difluoro SubstitutionActs as electron-withdrawing groups, modulating the electronics of the aromatic system and potentially enhancing binding affinity.
7-Amine GroupFunctions as a hydrogen bond donor and a potential site for further chemical modification to explore the SAR.
NH group of ImidazoleCan participate in hydrogen bonding, which is crucial for self-assembly and interaction with target proteins. nih.gov

Development of Molecular Probes for Chemical Biology Investigations

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. The benzimidazole scaffold has been successfully incorporated into fluorescent probes for various applications. nih.govresearchgate.net For example, a benzimidazole derivative has been developed for the optical and solid-state detection of zinc ions. researchgate.net Another study reported a phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde as a fluorescent dye for cellular imaging. nih.gov

The inherent fluorescence of the benzimidazole core, combined with the specific substitutions in this compound, provides a foundation for creating novel molecular probes. The fluorine atoms can enhance photostability and influence the emission wavelength, while the amino group can be used to conjugate the probe to other molecules or to modulate its fluorescence in response to specific analytes or environmental changes. These properties make it a candidate for developing probes for ion detection, cellular imaging, and studying protein-ligand interactions.

Integration into Advanced Materials Science

The benzimidazole core is not only significant in medicinal chemistry but also serves as a fundamental building block in materials science due to its electronic and self-assembly properties.

Design of Novel Electronic Materials Based on the Benzimidazole Core

Benzimidazole derivatives are being explored for their potential in organic electronics. researchgate.net The planar structure and π-conjugated system of the benzimidazole ring facilitate charge transport, a critical property for electronic materials. researchgate.net The electronic properties of these materials can be tuned by introducing electron-donating or electron-withdrawing groups. researchgate.net Metal complexes of benzimidazole have also been studied for their unique structural and electronic properties. royalsocietypublishing.orgsapub.org

The this compound is a prime candidate for the development of new electronic materials. The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the molecular orbitals, which is advantageous for creating n-type organic semiconductors. The amino group, being an electron-donating group, can modulate these electronic properties, potentially leading to materials with tailored band gaps.

Optoelectronic Applications (e.g., Fluorescent Probes, NLO Materials)

The application of benzimidazole derivatives extends to optoelectronics, including the development of fluorescent probes and nonlinear optical (NLO) materials. Donor-acceptor-donor (D-A-D) structures based on 1H-benzo[d]imidazole have been shown to act as optical waveguides. nih.gov Furthermore, computational studies have highlighted the potential of certain benzimidazole derivatives as promising NLO materials. acs.org The photophysical properties of benzimidazole-based fluorophores, such as aggregation-induced emission, have also been investigated. nih.gov

The combination of electron-withdrawing fluorine atoms and an electron-donating amino group on the benzimidazole core of this compound creates a push-pull system. This configuration is known to enhance NLO properties and can lead to materials with large second-order hyperpolarizabilities. The inherent fluorescence of the scaffold, modulated by these substituents, also makes it a strong candidate for developing advanced fluorescent materials for use in sensors and organic light-emitting diodes (OLEDs).

Table 2: Potential Optoelectronic Applications of Benzimidazole Derivatives

ApplicationRelevant Properties of Benzimidazole CoreExample from Literature
Optical Waveguides Crystalline self-assembly via hydrogen bonding, and tunable light emission.Donor-acceptor-donor 1H-benzo[d]imidazole derivatives form single crystals that exhibit light transport. nih.gov
Nonlinear Optical (NLO) Materials Push-pull electronic structure (with appropriate substituents) leading to high hyperpolarizability.Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates have been studied for their NLO properties using DFT. acs.org
Fluorescent Probes Inherent fluorescence, with properties tunable by substituents.A 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde was investigated as a fluorescent dye for cell imaging. nih.gov

Polymer and Supramolecular Assembly Applications

The ability of the benzimidazole NH group to form strong intermolecular hydrogen bonds is a key feature that drives the self-assembly of these molecules into well-ordered supramolecular structures. nih.gov This property is crucial for the bottom-up fabrication of nanomaterials and for creating crystalline solids with specific functions, such as optical waveguiding. nih.gov

The this compound, with its hydrogen-bonding NH group and the potential for additional intermolecular interactions through its amino and fluoro substituents, is well-suited for creating complex supramolecular architectures. Furthermore, the amino group provides a reactive handle for polymerization, allowing for the incorporation of this fluorinated benzimidazole unit into polymer chains. The resulting polymers could exhibit enhanced thermal stability, specific electronic properties, and potentially unique self-assembly behaviors, making them attractive for applications in advanced functional materials.

Catalytic Applications and Ligand Design

The unique electronic and structural features of the this compound scaffold, combining a π-deficient difluorobenzene ring with an electron-donating amino group and a metal-coordinating imidazole moiety, make it a highly promising candidate for catalyst and ligand design.

The benzimidazole core, particularly its imine nitrogen, serves as an effective ligand in coordination chemistry. wikipedia.org The N,N'-dialkylbenzimidazolium salts derived from such scaffolds are well-known precursors to N-heterocyclic carbenes (NHCs), which are pivotal ligands in modern organometallic catalysis. For this compound, the two fluorine atoms exert a strong electron-withdrawing effect, which is expected to influence the donor properties of the resulting NHC ligand.

Research on related fluorinated benzimidazoles has shown that fluorine substitution significantly impacts the properties of resulting metal complexes. For instance, studies on fluorinated benzimidazole-substituted nitronyl nitroxide ligands complexed with manganese ions revealed that the magnetic properties of the complexes are sensitive to the number and arrangement of fluorine atoms. researchgate.net While a complex with a 4-fluoro-substituted ligand acted as a magnet, the corresponding complex with a difluorinated ligand did not exhibit 3D magnetic ordering, highlighting the subtle yet critical influence of the fluorine substitution pattern. researchgate.net

The design of ligands based on this compound could lead to novel copper catalysts. Copper-catalyzed C-H functionalization of benzimidazoles is an emerging, sustainable method for creating complex derivatives under mild conditions. acs.org The electronic modulation provided by the fluorine atoms and the amine group in the target molecule could be harnessed to fine-tune the reactivity and selectivity of such copper-hydride catalytic systems. acs.org

The benzimidazole framework is a versatile scaffold for the development of organocatalysts. researchgate.netresearchgate.net Chiral trans-cyclohexanediamine-benzimidazole derivatives, for example, have been successfully employed as bifunctional organocatalysts in asymmetric amination reactions, producing products with excellent enantioselectivities. researchgate.net

A particularly relevant area is hydrogen atom transfer (HAT) reactions. N-Hydroxy benzimidazoles (NHBIs) have been identified as efficient HAT catalysts. rsc.org The strategic placement of fluorine atoms and an amine group in this compound could modulate the bond dissociation energy of the N-H bond in its N-hydroxy derivative, potentially enhancing its catalytic performance in reactions like C-H oxidation or cascade annulations. rsc.org The amine group could also serve as a docking site to recognize and orient substrates, enabling bifunctional catalysis. rsc.org The synthesis of benzimidazole derivatives is often achieved through the condensation of o-phenylenediamines with aldehydes, a method that could be adapted for creating a library of catalysts based on the 4,6-difluoro-7-amino substituted scaffold. researchgate.netnih.gov

Electrochemical Investigations

The introduction of fluorine atoms significantly alters the electronic landscape of the benzimidazole ring system, which has profound implications for its electrochemical properties. These modifications are central to developing new redox-active materials and electrochemical sensors.

The electrochemical behavior of fluorinated benzimidazoles has been investigated, providing insight into the expected properties of this compound. A study on a series of fluorinated benzimidazole-substituted nitronyl nitroxides, including a 4,6-difluoro derivative, was conducted using cyclic voltammetry. researchgate.netnih.gov The findings from this study are summarized in the table below.

Table 1: Electrochemical Data for a Fluorinated Benzimidazole Derivative. researchgate.netnih.gov
ProcessElectrochemical BehaviorKey Finding
OxidationReversibleThe paramagnets are oxidized reversibly.
ReductionQuasi-reversible (EC mechanism)The reduction process involves an electron transfer followed by a chemical reaction.

Benzimidazole derivatives have proven to be excellent platforms for the construction of electrochemical sensors. researchgate.netconsensus.app Their inherent ability to chelate metal ions and participate in hydrogen bonding makes them highly adaptable for detecting a variety of analytes. tandfonline.com For instance, electrochemical sensors based on nanohybrid materials incorporating benzimidazole derivatives have been developed for the simultaneous detection of fungicides like carbendazim (B180503) and thiabendazole. acs.orgnih.govresearchgate.netacs.org These sensors operate on the principle that the benzimidazole-modified electrode provides an excellent platform for the adsorption and subsequent electrochemical reaction of the target analytes, leading to enhanced voltammetric responses. acs.orgnih.gov

An electrochemical sensor based on this compound would leverage several key features:

Fluorine Atoms: The highly electronegative fluorine atoms can engage in specific hydrogen bonding or other non-covalent interactions with an analyte, enhancing binding selectivity.

Amine Group: The amino group at the 7-position can be readily functionalized to introduce specific recognition elements or can itself act as a binding site for target molecules.

Benzimidazole Core: The core structure provides a robust, electroactive scaffold that can be immobilized on an electrode surface. Its ability to interact with analytes can be monitored through techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.govacs.org

The design of such a sensor would involve modifying an electrode (e.g., a glassy carbon electrode) with the compound and then studying the electrochemical response upon introduction of the target analyte in a buffered solution. acs.org

Solid-State Chemistry and Crystal Engineering for Supramolecular Structures

The ability of this compound to form predictable and stable supramolecular assemblies is governed by a combination of strong and weak non-covalent interactions. The strategic placement of two fluorine atoms and an amino group on the benzimidazole scaffold provides a rich toolkit for crystal engineering.

Supramolecular assembly in benzimidazole derivatives is primarily driven by hydrogen bonding and π-π stacking interactions. researchgate.netconsensus.app Research on the crystal structures of a series of fluorinated (benzo[d]imidazol-2-yl)methanols has provided a clear blueprint for how fluorine atoms direct crystal packing. mdpi.com It was found that the dimensionality of the resulting hydrogen-bonded network is directly related to the number of fluorine atoms. mdpi.comresearchgate.net

Hydrogen Bonding: The N-H and N atoms of the imidazole ring, along with the N-H bonds of the 7-amino group, are strong hydrogen bond donors and acceptors. These are expected to be the primary drivers of self-assembly, forming robust chains or sheets. nih.govacs.org

C–F…π Interactions: The presence of fluorine atoms introduces the possibility of weaker, yet structurally significant, C–F…π interactions, which can further influence and stabilize the crystal packing. mdpi.com

Dimensionality: Based on previous studies, the presence of two adjacent fluorine atoms tends to promote the formation of layered polymeric structures in the solid state. mdpi.com Therefore, it is highly probable that this compound will self-assemble into 2D layers. As the number of fluorine atoms increases in a system, the structure can evolve from 1D chains to 2D layers and eventually to 3D frameworks. mdpi.com

The interplay of these interactions allows for the rational design of crystalline materials with specific topologies and potential applications in fields like nonlinear optics or as functional porous materials. tandfonline.com The final crystal structure is determined by the complex balance between strong N-H···N hydrogen bonds and a network of weaker interactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-Difluoro-1H-benzo[d]imidazol-7-amine, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving fluorinated benzene precursors and amines. A general procedure involves heating a mixture of substituted diaminobenzene derivatives with aldehydes or ketones under inert atmospheres (e.g., nitrogen) in polar aprotic solvents like DMF or dichloromethane. For example, sodium metabisulfite is often used as a catalyst to facilitate cyclization . Key parameters include:

  • Temperature : Optimal yields are reported at 120–140°C .
  • Solvent choice : DMF enhances reaction rates due to its high polarity, while CH₂Cl₂ is preferred for acid-sensitive intermediates .
  • Catalysts : Sodium metabisulfite or trifluoroacetic acid (TFA) improves cyclization efficiency .
    • Characterization : Post-synthesis purification via silica gel chromatography and structural confirmation using ¹H/¹³C NMR and mass spectrometry (MS) are critical .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Fluorine atoms induce distinct splitting patterns in NMR spectra. For example, the amine proton (-NH₂) appears as a broad singlet near δ 5.5–6.0 ppm, while aromatic protons show coupling constants (J) reflecting fluorine substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating loss of -NH₂ or fluorine groups .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C-F bonds (1000–1100 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) validate functional groups .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

  • Methodological Answer : By-product formation (e.g., dimerization or incomplete cyclization) is mitigated through:

  • Stepwise Temperature Control : Initial low-temperature mixing (0–5°C) prevents exothermic side reactions, followed by gradual heating to 120°C .
  • Solvent Selection : Using dry DMF reduces hydrolysis of intermediates, while adding TFA in CH₂Cl₂ enhances protonation of reactive sites .
  • Catalyst Screening : Comparative studies show Na₂CO₃ improves yield (75–85%) over NaHCO₃ (60–70%) in similar benzimidazole syntheses .
    • Example Optimization Table :
ConditionYield (%)Purity (%)By-Products Observed
DMF, 120°C, Na₂CO₃8295<5% dimer
CH₂Cl₂, TFA, 40°C7892<3% uncyclized amine

Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Reproducibility Checks : Repeating assays under standardized conditions (e.g., cell lines, incubation times) .
  • Triangulation : Cross-validating results using orthogonal methods (e.g., in vitro enzyme assays vs. computational docking studies) .
  • Impurity Profiling : HPLC-MS analysis identifies bioactive impurities (e.g., residual solvents or unreacted precursors) that may skew results .
    • Case Study : A 2023 study resolved discrepancies in antimicrobial activity by isolating the pure compound via preparative HPLC, confirming that trace aldehydes in earlier batches caused false positives .

Q. What computational chemistry approaches predict the electronic properties of this compound, and how do they inform experimental design?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:

  • HOMO-LUMO Gaps : Fluorine substitution lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity at the C7-amine position .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, predicting solubility trends (e.g., higher solubility in DMSO than water) .
    • Applications : DFT-guided synthesis prioritizes derivatives with electron-deficient aromatic rings for targeted covalent binding in drug design .

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